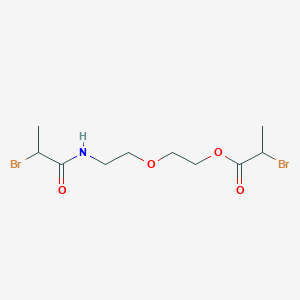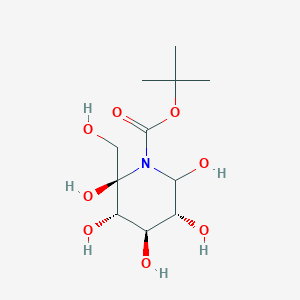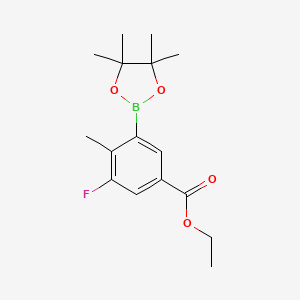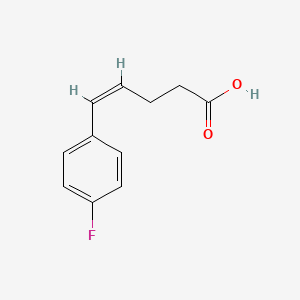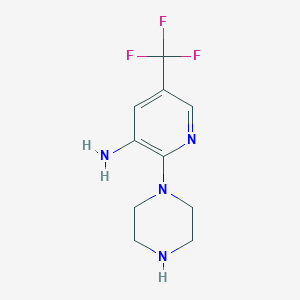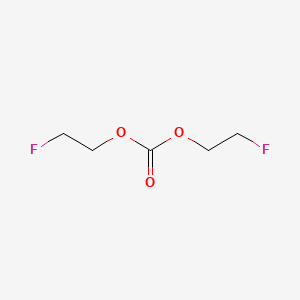
Bis(2-fluoroethyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-fluoroethyl) carbonate is a fluorine-based linear carbonate compound. It has garnered significant attention in recent years due to its potential applications in various fields, particularly in enhancing the performance of lithium-metal batteries. The compound is known for its ability to form a stable solid electrolyte interphase, which is crucial for the longevity and efficiency of batteries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-fluoroethyl) carbonate typically involves the reaction of 2-fluoroethanol with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction can be represented as:
2C2H4FOH+COCl2→C5H8F2O3+2HCl
where 2-fluoroethanol reacts with phosgene to produce this compound and hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-fluoroethyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-fluoroethanol and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can vary. For example, reaction with an amine can produce a carbamate.
Hydrolysis Products: The primary products of hydrolysis are 2-fluoroethanol and carbon dioxide.
Aplicaciones Científicas De Investigación
Bis(2-fluoroethyl) carbonate has several scientific research applications, including:
Electrolyte Additive in Batteries: It is used as an additive in lithium-metal batteries to enhance the long-term cycle performance by forming a stable solid electrolyte interphase.
Organic Synthesis: The compound can be used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Material Science: It is explored for its potential in developing new materials with unique properties due to the presence of fluorine atoms.
Mecanismo De Acción
The primary mechanism by which bis(2-fluoroethyl) carbonate exerts its effects in lithium-metal batteries involves the formation of a lithium fluoride-rich solid electrolyte interphase. This interphase significantly reduces lithium dendrite growth, leading to improved battery performance and longevity . The molecular targets include the lithium metal anode and the electrolyte components, where the carbonate interacts to form a stable interphase.
Comparación Con Compuestos Similares
Vinylene Carbonate: Another electrolyte additive known for its ability to form a stable solid electrolyte interphase.
Fluoroethylene Carbonate: Similar to bis(2-fluoroethyl) carbonate, it is used in battery applications for enhancing performance.
Uniqueness: this compound is unique due to its specific molecular structure, which allows for the formation of a highly stable and lithium fluoride-rich solid electrolyte interphase. This property makes it particularly effective in improving the performance of lithium-metal batteries compared to other similar compounds .
Propiedades
Número CAS |
406-15-5 |
|---|---|
Fórmula molecular |
C5H8F2O3 |
Peso molecular |
154.11 g/mol |
Nombre IUPAC |
bis(2-fluoroethyl) carbonate |
InChI |
InChI=1S/C5H8F2O3/c6-1-3-9-5(8)10-4-2-7/h1-4H2 |
Clave InChI |
YZWIIIGEQKTIMS-UHFFFAOYSA-N |
SMILES canónico |
C(CF)OC(=O)OCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


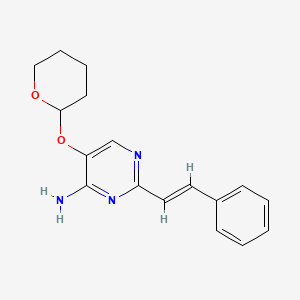
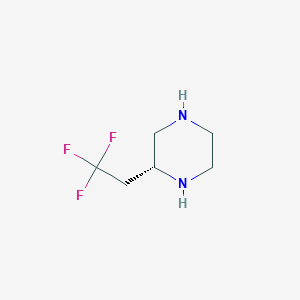
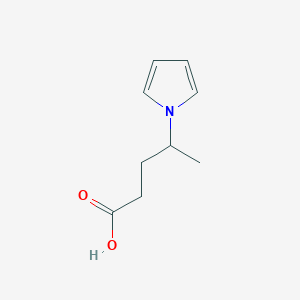
![4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B15200105.png)
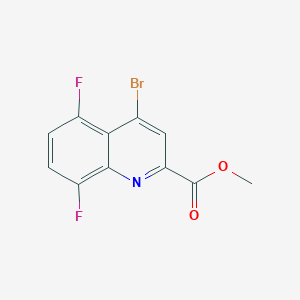
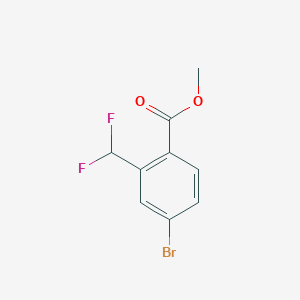
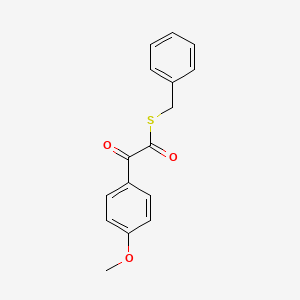
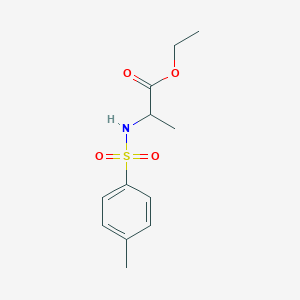
![Pyrrolo[1,2-c]pyrimidine-3-carbonitrile](/img/structure/B15200158.png)
